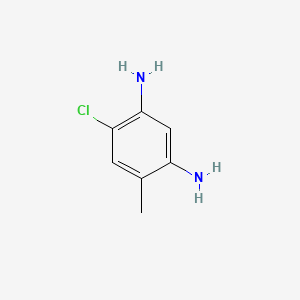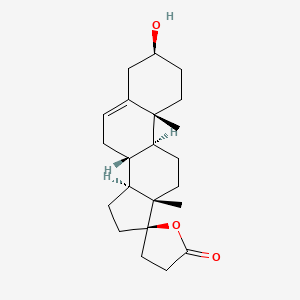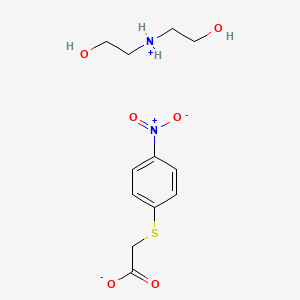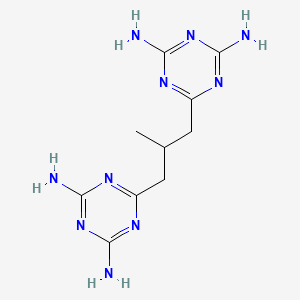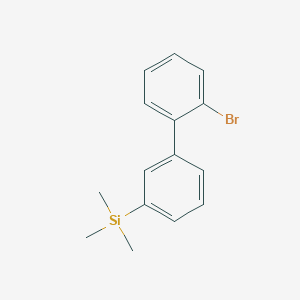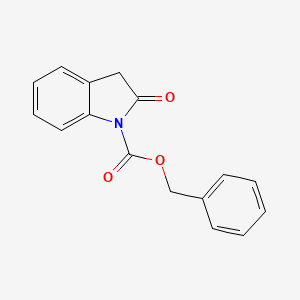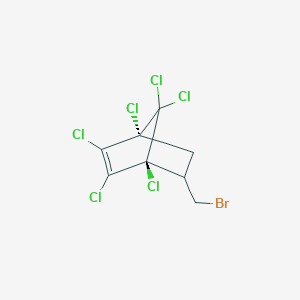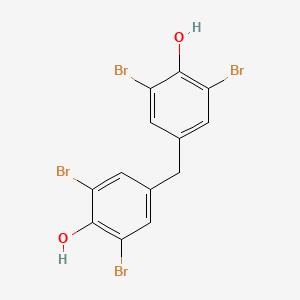
4,4'-Methylenebis(2,6-dibromophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2,6-dibromophenol) is a brominated phenolic compound with the molecular formula C13H8Br4O2 and a molecular weight of 515.82 g/mol . This compound is known for its unique chemical structure, which includes two brominated phenol rings connected by a methylene bridge. It is used in various scientific and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2,6-dibromophenol) can be synthesized through several methods. One common method involves the bromination of 4,4’-dihydroxydiphenylmethane using bromine in acetic acid as a solvent. The reaction typically proceeds at room temperature for about 2 hours, yielding the desired product with a high degree of purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-dibromophenol) often involves large-scale bromination processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4,4’-Methylenebis(2,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.
科学研究应用
4,4’-Methylenebis(2,6-dibromophenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of flame retardants, polymers, and other industrial materials.
作用机制
The mechanism of action of 4,4’-Methylenebis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
4,4’-Isopropylidenebis(2,6-dibromophenol): Similar in structure but with an isopropylidene bridge instead of a methylene bridge.
4,4’-Cyclohexylidenebisphenol: Contains a cyclohexylidene bridge.
4,4’-Sulfonyldiphenol: Features a sulfonyl group connecting the phenol rings.
Uniqueness
4,4’-Methylenebis(2,6-dibromophenol) is unique due to its specific methylene bridge and brominated phenol groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and reactivity.
属性
CAS 编号 |
21825-03-6 |
|---|---|
分子式 |
C13H8Br4O2 |
分子量 |
515.8 g/mol |
IUPAC 名称 |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
InChI 键 |
WPZJSWWEEJJSIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


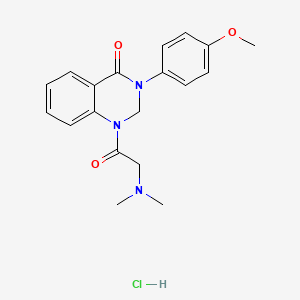
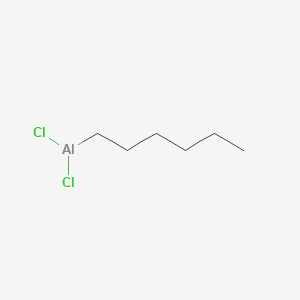

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
